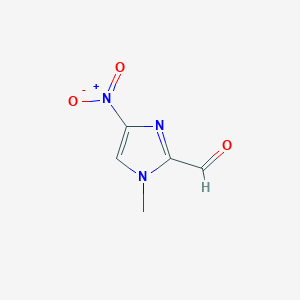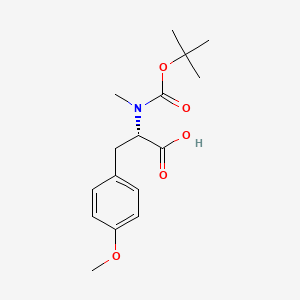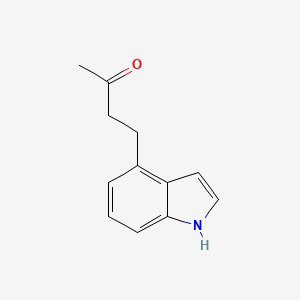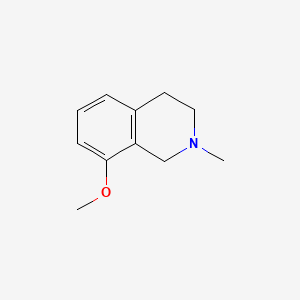
1-(4-Chloro-3-methoxyphenyl)ethanone
Overview
Description
“1-(4-Chloro-3-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 1-(3-chloro-4-methoxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carbonyl group (C=O) attached to a benzene ring, which is further substituted with a chlorine atom and a methoxy group (O-CH3) . The InChI string representation of the molecule is InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 .
Physical and Chemical Properties Analysis
The compound “this compound” has several computed properties . It has a XLogP3 value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has no hydrogen bond donors and 2 hydrogen bond acceptors. The topological polar surface area is 26.3 Ų, and it has 2 rotatable bonds.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
Reactivity and Derivatives Formation : The compound is involved in the synthesis of various heterocyclic compounds due to its reactivity. For instance, Lawesson's reagent has been applied for thionation of carbonyl groups in macrocyclic natural products, indicating the potential use of similar compounds in complex organic syntheses (Larik et al., 2017).
Medicinal Chemistry : In medicinal chemistry, derivatives of 1-(4-Chloro-3-methoxyphenyl)ethanone might serve as precursors or intermediates in the synthesis of bioactive molecules. Hydroxycoumarins, for instance, demonstrate significant biological activities and can be synthesized using related phenolic compounds as starting materials (Yoda, 2020).
Environmental Applications
Degradation and Pollution Control : Studies on related compounds such as methoxyphenols reveal the atmospheric reactivity and potential environmental impact of organic pollutants derived from biomass burning. These insights are crucial for developing remediation strategies for air pollutants (Liu, Chen, & Chen, 2022).
Biochemical Research
Biological Properties and Toxicology : The toxicological profiles and biochemical interactions of chlorinated and methoxylated compounds, similar to this compound, are of interest in assessing environmental and health risks associated with exposure to such chemicals (Kim & Choi, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQMDVLLMKOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73898-63-2 | |
| Record name | 1-(4-chloro-3-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-](/img/structure/B3357475.png)













